N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride

Catalog No.
S13993217
CAS No.
2866335-81-9
M.F
C9H17Cl2N3
M. Wt
238.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamin...

CAS Number

2866335-81-9

Product Name

N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]cyclobutanamine;dihydrochloride

Molecular Formula

C9H17Cl2N3

Molecular Weight

238.15 g/mol

InChI

InChI=1S/C9H15N3.2ClH/c1-12-9(5-6-11-12)7-10-8-3-2-4-8;;/h5-6,8,10H,2-4,7H2,1H3;2*1H

InChI Key

KRMCSRIMIYSODQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC2CCC2.Cl.Cl

N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutane ring and a pyrazole moiety. Its molecular formula is C9H15N3C_9H_{15}N_3, and it has a dihydrochloride salt form, indicating the presence of two hydrochloric acid molecules associated with the amine group. The compound's structure can be represented by the SMILES notation: CN1C(=CC=N1)CNC2CCC2, and its InChIKey is QAPBOWJVYCXSFH-UHFFFAOYSA-N .

Typical of amines and heterocycles. For example, it can undergo:

  • N-alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
  • Cyclization: Under certain conditions, it may participate in cyclization reactions involving the pyrazole or cyclobutane moieties.

These reactions highlight the compound's potential for further functionalization and modification in synthetic chemistry.

Synthesis of N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride can be achieved through several methods, including:

  • Cyclization Reactions: Starting from suitable pyrazole derivatives and cyclobutanones, a cyclization reaction can yield the desired compound.
  • Multi-step Synthesis: This involves forming intermediates that can be converted into the final product through sequential reactions. For instance, an initial formation of a pyrazole followed by its reaction with a cyclobutanamine precursor.

Each method requires careful control of reaction conditions to optimize yield and purity.

The compound's unique structure suggests potential applications in several fields:

  • Pharmaceuticals: As a building block for drug development, particularly in creating novel therapeutics targeting specific biological pathways.
  • Material Science: Its properties may lend themselves to applications in polymers or materials requiring specific mechanical or thermal characteristics.

Interaction studies involving N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride could focus on its binding affinity to various biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Techniques like surface plasmon resonance or isothermal titration calorimetry could be employed to characterize these interactions quantitatively.

Several compounds share structural similarities with N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride. Here are notable examples:

Compound NameMolecular FormulaUnique Features
1-(Aminomethyl)cyclobutanamine dihydrochlorideC9H15N3C_9H_{15}N_3Lacks the pyrazole moiety
N-(4-Bromo-3-fluorobenzyl)-N-methylcyclopropanamineC11H13BrFNC_{11}H_{13}BrFNContains a cyclopropane ring
2-Chloro-N-(4-chlorobenzyl)-N-cyclopropylacetamideC12H13Cl2NOC_{12}H_{13}Cl_2NOFeatures a chlorinated aromatic system

Uniqueness: N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride stands out due to its combination of the pyrazole ring and cyclobutane structure, which may impart distinct reactivity and biological activity compared to similar compounds lacking these features.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

237.0799529 g/mol

Monoisotopic Mass

237.0799529 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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